Trihexadecyl citrate
Description
Contextualization of Citrate (B86180) Esters in Academic Research
Citrate esters, formed by the esterification of citric acid with various alcohols, are widely investigated in academic research for their diverse functionalities cambridgepublish.comcambridgepublish.comresearchgate.net. These compounds are recognized for their biodegradability, non-toxicity, and favorable physical properties, positioning them as environmentally friendlier alternatives in numerous applications compared to traditional petrochemical-derived substances cambridgepublish.comresearchgate.netcaldic.com. Academic research has explored their synthesis using various catalytic methods, including sulfonic acids, solid superacids, heteropolyacids, ionic liquids, and inorganic salts cambridgepublish.comgychbjb.com. Their applications span across multiple disciplines, including their use as plasticizers in polymers like polyvinyl chloride, as lubricants, and as additives in cosmetic and personal care formulations cambridgepublish.comcaldic.comcir-safety.org. The inherent biocompatibility and low toxicity of many citrate esters make them attractive for research in food packaging, children's toys, and medical instruments cambridgepublish.comcambridgepublish.com.
Scope of Academic Inquiry into Trihexadecyl Citrate and Related Analogues
While the broader class of citrate esters, particularly shorter-chain variants like triethyl citrate and tributyl citrate, has been extensively studied, specific academic research focusing solely on this compound appears less prevalent in readily accessible literature compared to its analogues chemicalbook.comcir-safety.org. This compound, with its three C16 (hexadecyl) alkyl chains, is structurally positioned within the long-chain alkyl citrate family. Based on the general trends observed for such compounds, this compound is anticipated to exhibit significant hydrophobicity and low water solubility, likely existing as a solid or highly viscous liquid at room temperature, unlike the more liquid shorter-chain esters caldic.comcir-safety.org.
Academic inquiry into related analogues, such as tristearyl citrate (C18 chains) and acetyl trihexyl citrate, reveals their roles as emollients, skin conditioning agents, and plasticizers in cosmetic and polymer applications cir-safety.orgnih.govnih.gov. Research often involves optimizing synthesis routes, characterizing physical and thermal properties, and evaluating their performance in specific material formulations tandfonline.comgoogle.commdpi.com. The academic interest in these long-chain derivatives stems from their potential to impart unique properties, such as improved lubrication, enhanced flexibility in polymers, or specific sensory characteristics in personal care products. While direct, detailed research findings specifically on this compound are not extensively documented in the provided search results, its structural characteristics suggest potential research avenues in areas requiring highly lipophilic, stable ester compounds.
Properties
IUPAC Name |
trihexadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-59-51(55)49-54(58,53(57)61-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-52(56)60-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h58H,4-50H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSILXVOQAJFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196571 | |
| Record name | Trihexadecyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4560-68-3 | |
| Record name | 1,2,3-Trihexadecyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4560-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexadecyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004560683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexadecyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexadecyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Properties and Synthesis of Trihexadecyl Citrate
Physicochemical Properties
The physicochemical properties of trihexadecyl citrate are largely dictated by the long, saturated hexadecyl chains. These chains contribute to a high molecular weight and significant hydrophobicity.
Solubility: Expected to have very low solubility in water and high solubility in nonpolar organic solvents and oils, consistent with other long-chain alkyl esters caldic.comcir-safety.org.
Physical State: Likely to be a waxy solid or a highly viscous liquid at room temperature, unlike the more fluid shorter-chain citrate esters caldic.comcir-safety.org. For comparison, tristearyl citrate (C18 chains) is a solid nih.gov.
Hydrophobicity: The long alkyl chains result in a high octanol/water partition coefficient (LogP), indicating a strong preference for lipid or nonpolar environments caldic.comcir-safety.org.
Thermal Stability: Citrate esters, in general, can exhibit good thermal stability, with degradation temperatures often exceeding 175°C tandfonline.com. Long-chain variants might possess even greater thermal resistance due to the stable hydrocarbon chains.
Table 1: Comparative Physicochemical Properties of Representative Citrate Esters
| Property | Triethyl Citrate (C2H5) chemicalbook.com | Tributyl Citrate cambridgepublish.com | Tristearyl Citrate (C18) nih.gov | This compound (C16) (Inferred) |
| Molecular Formula | C₁₂H₂₀O₇ | C₂₄H₄₂O₇ | C₆₀H₁₁₆O₇ | C₅₁H₉₈O₇ |
| Molecular Weight | 276.28 g/mol | 434.57 g/mol | 949.6 g/mol | ~866 g/mol |
| Physical State | Liquid | Liquid | Solid | Likely Solid/Waxy Solid |
| Water Solubility | 5.7 g/100 mL (25 ºC) | Low | Very Low | Very Low |
| Octanol/Water LogP | 1.267 (est.) | (Higher than TEC) | High (>12) | High (>12) |
| Melting Point | -55 °C | -50 °C | ~50-60 °C | Likely higher than Tristearyl Citrate |
| Boiling Point | 235 °C/150 mmHg | 265 °C | Decomposes | Decomposes |
Note: Data for Tributyl Citrate is generalized from references mentioning its synthesis and use. Data for this compound is inferred based on structural similarity to other long-chain alkyl citrates and general chemical principles.
Acid-Catalyzed Esterification Mechanisms and Kinetics
Synthesis Approaches
The synthesis of citrate esters, including long-chain variants like this compound, typically involves the direct esterification of citric acid with the corresponding alcohol (hexadecanol in this case) under acidic catalysis.
Direct Esterification: This common method involves reacting citric acid with an excess of hexadecanol (B772), usually in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts cambridgepublish.comgychbjb.comgoogle.com. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) to drive the esterification and remove water, a byproduct of the reaction, often under reduced pressure or with a Dean-Stark apparatus google.com.
Catalytic Systems: Research into more efficient and environmentally friendly synthesis pathways includes the use of various catalysts. These can range from mineral acids and Lewis acids to heterogeneous catalysts like supported metal oxides or zeolites, and even ionic liquids cambridgepublish.comgychbjb.com. The choice of catalyst can influence reaction rate, yield, selectivity, and ease of product purification. For long-chain alcohols, which have lower reactivity and solubility, optimized reaction conditions and catalysts are crucial.
Transesterification: In some cases, transesterification reactions involving simpler citrate esters (like triethyl citrate) and the desired long-chain alcohol can also be employed, though direct esterification is more common for producing trialkyl citrates from the acid.
The synthesis of this compound would likely follow these established esterification protocols, with adjustments made for the physical properties of hexadecanol and the desired product.
Advanced Spectroscopic and Chromatographic Characterization in Trihexadecyl Citrate Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods for probing the molecular structure of trihexadecyl citrate (B86180). unizar-csic.es Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in confirming the identity and structural integrity of the compound. mdpi.com
Infrared Spectroscopy Applications in Ester Bond Formation Analysis
Infrared (IR) spectroscopy is a cornerstone technique for monitoring the synthesis of trihexadecyl citrate, primarily through the observation of ester bond formation. purdue.edu The esterification reaction between citric acid and hexadecanol (B772) results in characteristic changes in the IR spectrum.
The hallmark of a successful esterification is the appearance of a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the range of 1800-1650 cm⁻¹. spectroscopyonline.comresearchgate.net Concurrently, the broad O-H stretching band of the carboxylic acid in citric acid (around 3000 cm⁻¹) and the O-H band of the alcohol will diminish or disappear, signifying the consumption of the starting materials. purdue.edu The presence of two strong C-O stretching bands between 1300 and 1000 cm⁻¹ further confirms the formation of the ester linkage. spectroscopyonline.com
Table 1: Key Infrared Absorption Bands in this compound Synthesis
| Functional Group | Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |
| O-H (Carboxylic Acid) | ~3000 (broad) | Disappearance indicates consumption of citric acid. |
| O-H (Alcohol) | ~3200-3600 | Disappearance indicates consumption of hexadecanol. |
| C=O (Ester) | ~1750-1735 | Appearance and growth signify ester bond formation. spectroscopyonline.com |
| C-O (Ester) | ~1300-1000 | Appearance of two bands confirms ester structure. spectroscopyonline.com |
By tracking these spectral changes, researchers can effectively monitor the progress of the esterification reaction and confirm the successful synthesis of this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of the carbonyl carbon of the ester groups is particularly diagnostic, appearing significantly downfield. chemicalbook.com The numerous signals from the hexadecyl chains can also be resolved and assigned, confirming the presence of these long alkyl groups.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different parts of the molecule, providing unambiguous confirmation of the this compound structure. mdpi.com
Chromatographic Separations for Purity Assessment and Component Analysis
Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. googleapis.com
High-Performance Liquid Chromatography (HPLC) for this compound Systems
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. arlok.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for such analyses. researchgate.net
A typical HPLC method for this compound might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. This compound, being a large, non-polar molecule, will have a strong affinity for the non-polar stationary phase and will thus have a longer retention time compared to more polar impurities. A UV detector is often used for detection. scirp.org The simplicity of sample preparation, high resolution, and accurate quantification make HPLC an ideal methodology for routine analysis. nih.gov
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |
| Mobile Phase | Acetonitrile/Water gradient scirp.org |
| Flow Rate | 1.0 mL/min scirp.org |
| Detection | UV at 210 nm scirp.org |
| Column Temperature | 30 °C scirp.org |
This method allows for the quantification of this compound and the detection of impurities, ensuring the quality of the final product.
Gas Chromatography (GC) in Volatile Byproduct and Purity Analysis
Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. shimadzu.com.sg While this compound itself is not sufficiently volatile for direct GC analysis, GC is invaluable for detecting and quantifying volatile byproducts and unreacted starting materials, such as residual hexadecanol.
For GC analysis, a sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). drawellanalytical.com Separation is achieved based on the boiling points and polarities of the components. A flame ionization detector (FID) is commonly used for the analysis of organic compounds. shimadzu.com.sg The purity of the carrier gas is crucial for achieving a stable baseline and low noise levels. chromatographyonline.com
GC can also be used to assess the purity of the starting materials, such as the hexadecanol, before the synthesis of this compound. This ensures that impurities are not introduced into the final product.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.
In a typical MS experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of this compound. For this compound (C₅₄H₁₀₄O₇), the expected monoisotopic mass is approximately 864.7782 Da. uni.lu
Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Cleavage of the ester bonds can lead to the formation of characteristic fragment ions, which can help to confirm the structure of the molecule. The combination of chromatography with mass spectrometry, such as GC-MS or HPLC-MS, provides a highly sensitive and specific method for the analysis of complex mixtures, allowing for the separation and identification of individual components. publicationslist.org For instance, HPLC can be coupled with electrospray ionization-time of flight mass spectrometry (ESI-TOFMS) for the analysis of citrate complexes. publicationslist.org
Advanced Microscopy Techniques for Morphological and Nanostructural Characterization of this compound-Containing Materials
The morphological and nanostructural properties of materials incorporating this compound, particularly in advanced delivery systems like lipid nanoparticles (LNPs), are critical determinants of their function and stability. mdpi.comnanoimagingservices.com Advanced microscopy techniques provide indispensable tools for visualizing and quantifying these characteristics at the nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) offer high-resolution insights into particle size, shape, surface topography, and internal structure, which are vital for the rational design and quality control of these materials. researchgate.netafmworkshop.com
Scanning Electron Microscopy (SEM)
SEM is a powerful technique for examining the surface morphology of materials. It produces high-resolution images by scanning the sample with a focused beam of electrons, providing detailed information about the shape, size distribution, and surface texture of particles. researchgate.net In the context of this compound-containing formulations, such as polymeric nanoparticles or lipid carriers, SEM analysis can confirm their spherical shape and the smoothness of their surfaces. researchgate.net The technique's excellent depth of field is particularly advantageous for imaging structures with significant vertical relief. afmworkshop.com SEM is ideal for conducting thorough microscale investigations and can confirm if a formulation consists of uniform particles without cracks or aggregation. researchgate.net
Transmission Electron Microscopy (TEM)
TEM is considered a gold-standard technique for nanoparticle sizing and characterization due to its exceptional resolution, which can reach the atomic scale (up to 0.1 nm). researchgate.netdelongamerica.com Unlike SEM, TEM provides information about the internal structure of materials, as the electron beam passes through an ultrathin sample. researchgate.net For this compound-containing LNPs, TEM can reveal structural details like lamellarity (whether the nanoparticle is unilamellar or multilamellar) and the distribution of encapsulated cargo. nanoimagingservices.com
A crucial advancement in this area is Cryogenic Transmission Electron Microscopy (Cryo-TEM). This technique involves flash-freezing the sample in its native, hydrated state, which preserves the original morphology of the LNPs and avoids artifacts that can be introduced by conventional sample preparation methods. nanoimagingservices.com Cryo-TEM is uniquely capable of visualizing subtle structural features such as "blebs," which are protrusions from the main particle surface that may influence the stability and efficacy of the formulation. nanoimagingservices.comresearchgate.net This direct visualization provides invaluable confidence in sample uniformity and purity. nanoimagingservices.com
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that generates a three-dimensional topographical map of a sample's surface. afmworkshop.com With resolution ranging from 1 to 10 nm, it is highly effective for analyzing surface characteristics at the nanoscale. researchgate.net For materials containing this compound, AFM can provide precise measurements of particle height and detailed visualization of surface features on relatively flat samples. afmworkshop.com
Beyond topography, AFM can operate in various modes to probe the mechanical properties of a sample, such as stiffness and elasticity. nih.gov This capability is particularly useful for understanding how the incorporation of components like this compound might affect the mechanical characteristics of a nanoparticle surface, which can, in turn, influence its interaction with biological systems. nih.gov The ability of AFM to operate in air or liquid environments also allows for the characterization of materials under more physiologically relevant conditions. afmworkshop.com
The complementary nature of these advanced microscopy techniques is essential for a comprehensive characterization. While TEM and Cryo-TEM excel at revealing internal nanostructure and morphology, SEM provides a broad overview of surface features and particle populations. afmworkshop.com AFM complements these by offering precise topographical data and insights into surface mechanical properties. afmworkshop.comnih.gov
Table 1: Comparison of Advanced Microscopy Techniques for Characterization of this compound-Containing Materials
| Technique | Information Provided | Resolution | Key Applications in Formulation Analysis |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, particle shape, size distribution, surface texture. researchgate.net | ~1-20 nm | - Confirming spherical morphology and smooth surfaces.- Assessing particle uniformity and aggregation. researchgate.net- Imaging features with high depth of field. afmworkshop.com |
| Transmission Electron Microscopy (TEM) | Internal structure, particle size and shape, crystallinity. researchgate.net | Up to 0.1 nm researchgate.net | - Visualizing internal components and cargo encapsulation.- Determining lamellarity (unilamellar vs. multilamellar). nanoimagingservices.com- Considered the "gold standard" for nanoparticle sizing. delongamerica.com |
| Cryogenic TEM (Cryo-TEM) | Native-state morphology, internal structure, presence of structural anomalies. nanoimagingservices.com | High (sub-nanometer) | - Observing subtle features like "blebs" on LNPs. nanoimagingservices.comresearchgate.net- Preserving hydrated structures to avoid preparation artifacts. nanoimagingservices.com- Assessing sample purity and uniformity. nanoimagingservices.com |
| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, mechanical properties (e.g., elasticity, stiffness). afmworkshop.comnih.gov | 1-10 nm (topography); sub-nanometer (height) researchgate.netdelongamerica.com | - High-resolution mapping of surface features.- Quantifying particle height with high precision. delongamerica.com- Characterizing surface mechanical properties in air or liquid. afmworkshop.comnih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cholesterol |
| DLin-MC3-DMA |
| DMPE-PEG2000 |
| DSPC |
| Rhodamine-labeled DOPE (Rhod-DOPE) |
Engineering of Citrate-Based Biomaterials for Regenerative Engineering Applications
The field of regenerative engineering has seen a surge in the development of biomaterials derived from citric acid. nih.govnorthwestern.edunih.gov These materials are lauded for their biocompatibility and tunable properties. nih.govnih.gov However, the specific contributions and characteristics of this compound within this class of materials are not documented in the available research.
Design Principles for Tunable Mechanical and Degradable Properties
For citrate-based biomaterials in general, researchers can tailor mechanical strength and degradation rates by altering the synthesis process, such as the choice of diol monomers, crosslinking density, and temperature. nih.govnih.gov For instance, increasing the length of the aliphatic diol chain in poly(diol citrates) typically leads to reduced stiffness and increased elasticity. nih.gov The thermal degradation of polymers can also be influenced by the addition of citrate-based plasticizers like acetyl tributyl citrate. researchgate.netirb.hr Unfortunately, no studies were found that specifically investigate or provide data on the tunable mechanical and degradation properties of polymers synthesized using this compound.
Integration into Scaffolding for Tissue Engineering Applications (e.g., bone)
Citrate-based scaffolds, often combined with materials like hydroxyapatite, are being actively developed for bone tissue engineering. nih.govplos.orgfrontiersin.org These scaffolds aim to mimic the natural structure of bone and support tissue regeneration. nih.govresearchgate.net The citrate component in these biomaterials has been shown to be osteopromotive, encouraging the differentiation of stem cells into bone cells. frontiersin.org While the potential for citrate-based materials in bone regeneration is clear, there is no specific research available on the integration of this compound into such scaffolding systems or its performance in bone tissue engineering models.
This compound in Nanoparticle and Colloidal Systems Research
The role of citrate as a stabilizing agent for metallic nanoparticles is well-established in colloid science. medcomadvance.comnanopartz.comnih.gov However, the specific use or effects of this compound in this context are not described in the literature.
Role in Colloidal Stability and Dispersion Science
Citrate ions are commonly used to cap nanoparticles, creating a negative surface charge that prevents aggregation and ensures colloidal stability through electrostatic repulsion. nanopartz.commdpi.com The stability of these colloidal systems is a critical factor for their application and can be influenced by factors like pH and ionic strength of the medium. wyatt.comlibretexts.org While the principles of citrate stabilization are well-understood, there is no available research that investigates the specific role or efficacy of this compound as a stabilizing agent for nanoparticles or its influence on colloidal dispersion.
Investigation of Nanoparticle Formulation Strategies
Various strategies exist for the formulation of nanoparticles for applications such as therapeutic delivery and imaging. nih.gov The synthesis of gold and silver nanoparticles, for example, often employs the Turkevich method, which utilizes citrate as a reducing and stabilizing agent. nih.govmdpi.com The choice of capping agent can significantly impact the properties and functionality of the resulting nanoparticles. The scientific literature, however, lacks any mention of nanoparticle formulation strategies that specifically involve this compound.
Potential as a Component in Advanced Drug Delivery Systems
This compound, a tri-ester of citric acid and hexadecanol, is being explored for its potential role in advanced drug delivery systems. Its inherent properties, such as being a solid, waxy substance, make it a candidate for creating structured, lipid-based delivery vehicles. Research in this area often involves the use of related citrate esters to form predictive models of how this compound might behave. The long alkyl chains of this compound can be incorporated into the lipid bilayers of liposomes, which are vesicular structures used to encapsulate and deliver drugs. researchgate.netgsconlinepress.com These liposomes can enhance the therapeutic index of drugs by altering their biodistribution. mdpi.com
The structural characteristics of this compound suggest its utility in forming the solid matrix of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are advantageous for their physical stability and ability to provide controlled drug release. The long hexadecyl chains would contribute to a stable, solid core, which can protect encapsulated drugs from degradation and control their release profile.
While direct studies on this compound in drug delivery are emerging, the broader class of citrate esters has been investigated for their biocompatibility and biodegradability, making them suitable for biomedical applications. nih.gov For instance, other citrate-based polymers have been synthesized for their potential in regenerative medicine and have been shown to possess antioxidant and anti-inflammatory properties. nih.gov The carboxyl and hydroxyl groups present in the citrate moiety offer sites for further functionalization, allowing for the attachment of targeting ligands or other functional molecules to enhance drug delivery. nih.gov
The potential applications of this compound in drug delivery are varied. It could be used to formulate delivery systems for a range of therapeutic agents, from small molecules to larger biologics. The lipophilic nature of the compound makes it particularly suitable for the encapsulation of hydrophobic drugs, which often present challenges in formulation. By incorporating these drugs into a lipid matrix, their solubility and bioavailability can be improved. Advanced drug delivery systems aim to deliver therapeutics with precision, and materials like this compound are being investigated as key components in achieving this goal. mdpi.com
Functionalization and Derivatization of this compound for Enhanced Material Performance
The molecular structure of this compound offers several avenues for functionalization and derivatization to enhance its performance in various material applications. The central citric acid backbone contains a hydroxyl group and three carboxyl groups that, even after esterification with hexadecanol, can present reactive sites for further chemical modification. nih.gov
One key area of research is the modification of the unreacted hydroxyl and carboxyl groups to introduce new functionalities. nih.gov For example, these groups can be used to link this compound to other polymer chains, creating copolymers with tailored properties. This approach can be used to improve the compatibility of this compound with a polymer matrix or to introduce specific properties such as increased hydrophilicity or bio-adhesion.
Functionalization can also be aimed at improving the thermal and mechanical properties of materials. By introducing cross-linking agents that react with the functional groups on the citrate moiety, a more robust and stable material can be created. This is particularly relevant when this compound is used as a plasticizer or as a component in a polymer blend.
Furthermore, the surface of materials incorporating this compound can be modified. For instance, in the context of drug delivery systems, the surface of nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to enable specific delivery to diseased cells or tissues. frontiersin.org This targeted approach can significantly improve the efficacy of the encapsulated drug while reducing side effects. nih.gov
The long hexadecyl chains of this compound also offer possibilities for modification. While these chains are generally considered inert, they can be functionalized through various chemical reactions to introduce new properties. For example, introducing double bonds into the alkyl chains could allow for polymerization or cross-linking, leading to the formation of novel materials.
Exploration of this compound as a Chemical Plasticizer in Polymer Science
This compound is being investigated as a bio-based and potentially biodegradable plasticizer for various polymers. Plasticizers are additives that increase the flexibility and processability of polymeric materials. medcraveonline.com Citrate esters, in general, are recognized as effective and non-toxic plasticizers for a range of polymers, including biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). jungbunzlauer.comscielo.brnumberanalytics.com
The long aliphatic chains of this compound are expected to effectively intercalate between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. scielo.br This leads to increased flexibility and reduced brittleness. The "efficacy as a plasticiser" can be evaluated by measuring the decrease in Tg for a given concentration of the plasticizer. jungbunzlauer.com
Research on other citrate esters, such as acetyl tributyl citrate (ATBC) and triethyl citrate (TEC), has shown that they can significantly improve the ductility and processability of bioplastics. scielo.brresearchgate.net For example, the addition of citrate esters to PLA has been shown to decrease its Tg and improve its elongation at break. researchgate.netmdpi.com These findings suggest that this compound, with its even longer alkyl chains, could be a highly effective plasticizer, particularly for non-polar polymers.
The large molecular size of this compound could also offer advantages in terms of reduced migration. Plasticizer migration is a significant issue in many applications, as it can lead to a loss of flexibility over time and potential contamination of the surrounding environment. scielo.br The higher molecular weight and lower volatility of this compound compared to smaller citrate esters may result in lower migration rates.
The table below summarizes the effect of different citrate ester plasticizers on the glass transition temperature (Tg) of Polylactic Acid (PLA), a common biodegradable polymer. This data, based on studies of various citrate esters, provides a comparative basis for predicting the potential performance of this compound.
| Plasticizer | Polymer | Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| None | PLA | 0 | ~60-65 |
| Triethyl Citrate (TEC) | PLA | 10 | ~45-50 |
| Acetyl Tributyl Citrate (ATBC) | PLA | 10 | ~40-45 |
| This compound (predicted) | PLA | 10 | Expected to be lower than ATBC |
This table is illustrative and based on general findings in the literature. Actual values can vary depending on the specific grade of PLA and the experimental conditions.
The use of bio-based plasticizers like this compound is of great interest for creating more sustainable plastic formulations, especially for applications in packaging, agriculture, and medical devices. jungbunzlauer.combioplasticsmagazine.com
Conclusion
Trihexadecyl citrate (B86180), as a member of the long-chain alkyl citrate family, represents a class of compounds with significant potential in advanced chemical sciences. While specific research findings dedicated solely to trihexadecyl citrate are not extensively detailed in the reviewed literature, its structural attributes—three C16 alkyl chains attached to a citrate core—suggest properties consistent with other long-chain analogues. These include high hydrophobicity, low water solubility, and likely existence as a solid or waxy material at room temperature. These characteristics position it for potential applications as a high-permanence plasticizer, a specialized lubricant, or a functional ingredient in cosmetic formulations requiring emollient and film-forming properties. The academic interest in citrate esters, driven by their biodegradability and favorable safety profiles, continues to grow, and further research into this compound may unveil its specific advantages in niche applications within materials science and beyond.
Biochemical Interactions and Enzymatic Degradation Research of Trihexadecyl Citrate Analogues
Studies on the Enzymatic Cleavage Mechanisms of Long-Chain Citrate (B86180) Esters
The enzymatic breakdown of long-chain citrate esters, such as trihexadecyl citrate, is primarily initiated by the action of hydrolase enzymes, specifically esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds that link the citric acid backbone to the long-chain fatty alcohols. redalyc.org The fundamental mechanism involves the cleavage of these ester linkages, which releases citric acid and the corresponding long-chain alcohols. europa.eu
Research into the enzymatic hydrolysis of triglycerides has provided analogous insights. For instance, studies on triethyl citrate, a shorter-chain analogue, have demonstrated its ability to inhibit the enzymatic hydrolysis of triglycerides, suggesting a competitive interaction with lipases. google.com This indicates that the citrate ester structure can interact with the active sites of these enzymes.
The enzymatic process for long-chain citrate esters is believed to follow a stepwise hydrolysis. Initially, one ester bond is cleaved to yield a di-ester, which is then further hydrolyzed to a mono-ester and finally to citric acid and the fatty alcohol. This sequential removal of the ester side chains has been observed in the degradation of other plasticizers like acetyl tributyl citrate (ATBC). acs.orgnih.gov The efficiency of this cleavage can be influenced by the chain length of the alkyl groups; however, some studies on polyester (B1180765) polycondensation suggest that the reaction rate constant for esterification is independent of the aliphatic chain length. uchile.cl
The enzymes responsible for this degradation, such as carboxylesterases (EC 3.1.1.1), are a group of lipolytic enzymes capable of hydrolyzing both short and long-chain carboxylic acid esters. redalyc.org The catalytic potential of these enzymes lies in their ability to form or cleave ester bonds in water-soluble substrates. redalyc.org
Analysis of Degradation Products and Pathways in Controlled Environments
In controlled laboratory settings, the biodegradation of long-chain citrate esters leads to predictable degradation products. The primary pathway involves the enzymatic hydrolysis of the ester bonds, resulting in the formation of citric acid and the corresponding long-chain alcohol, in this case, 1-hexadecanol. europa.eu
Further degradation of these initial products can occur. The long-chain alcohol can be oxidized to the corresponding fatty acid, which then enters the β-oxidation pathway to produce acetyl-CoA. mdpi.com This acetyl-CoA can then be completely mineralized to carbon dioxide and water through the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle - TCA). mdpi.com
The citric acid component, once liberated, is a key intermediate in the central metabolism of many organisms. researchgate.net It can be readily funneled into the citric acid cycle for energy production. acs.orgnih.gov In some microbial pathways, citrate is first converted to acetate (B1210297) and oxaloacetate by the enzyme citrate lyase. researchgate.netcsic.esfrontiersin.org The oxaloacetate is then decarboxylated to pyruvate (B1213749), which can be further metabolized into various end products depending on the organism and environmental conditions. researchgate.netcsic.esfrontiersin.org
Studies on related compounds provide further insight. For example, the degradation of acetyl tributyl citrate (ATBC) by Mycobacterium sp. involves the sequential removal of the ester side chains, generating citrate that enters the central metabolism. acs.orgnih.gov Similarly, the photochemical degradation of citrate in the presence of iron can lead to the formation of intermediates like 3-oxoglutarate and acetoacetate, which can further decompose to acetone (B3395972) and carbon dioxide. nih.gov While this is an abiotic process, it highlights potential alternative degradation routes for the citrate moiety.
Accelerated degradation studies under controlled temperature and humidity can be used to identify potential degradation products, such as free citric acid and stearyl alcohol. These studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the identification and quantification of these products.
The table below summarizes the primary degradation products and the metabolic pathways involved in the breakdown of this compound.
| Initial Compound | Primary Degradation Products | Subsequent Metabolic Pathways |
| This compound | Citric Acid, 1-Hexadecanol | Citric Acid Cycle (TCA), β-oxidation |
| 1-Hexadecanol | Hexadecanoic Acid (Palmitic Acid) | β-oxidation |
| Citric Acid | Acetyl-CoA, Oxaloacetate, Pyruvate | Citric Acid Cycle (TCA) |
Investigation of Biotic and Abiotic Factors Influencing Biodegradation Kinetics
The rate of biodegradation of chemical compounds like this compound is significantly influenced by a variety of biotic and abiotic factors. nih.govfrontiersin.org These factors can affect both the compound's accessibility to microbial attack and the metabolic activity of the degrading microorganisms. nih.govfrontiersin.org
Biotic Factors:
Enzyme Activity: The activity of extracellular enzymes that initiate the breakdown of the polymer is a primary driver of biodegradation. nih.govfrontiersin.org Factors that influence enzyme synthesis and activity, such as the presence of inducers or inhibitors, will affect the kinetics.
Biofilm Formation: Microorganisms often form biofilms on the surface of materials, which can enhance the concentration of degradative enzymes and facilitate the breakdown process. mdpi.com
Abiotic Factors:
Temperature: Generally, higher temperatures increase the rate of enzymatic reactions and microbial metabolism, thus accelerating biodegradation, up to an optimal point. biosphereplastic.com For instance, studies on polyhydroxyalkanoates (PHAs) show higher degradation rates in summer due to increased microbial activity. nih.govfrontiersin.org
pH: The pH of the environment affects both the chemical stability of the ester and the activity of microbial enzymes, which typically have an optimal pH range for functioning. biosphereplastic.com For example, citrate metabolism in some lactic acid bacteria is induced at low pH. frontiersin.org
Moisture: Water is essential for microbial activity and is a reactant in the hydrolytic cleavage of the ester bonds. biosphereplastic.com Optimal moisture levels are necessary for efficient biodegradation. biosphereplastic.com
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. biosphereplastic.com The initial steps in the breakdown of many organic compounds involve oxidation by oxygenases, which require molecular oxygen. biosphereplastic.com
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is critical for microbial growth and metabolism. biosphereplastic.com An excess of carbon from the breakdown of the citrate ester without sufficient nitrogen and phosphorus can limit the rate of biodegradation. biosphereplastic.com
Light: Photochemical degradation can occur, as seen with the decomposition of citrate in the presence of iron and light, which can act as an initial abiotic degradation step. nih.gov
The following table summarizes key factors influencing the biodegradation kinetics of citrate esters.
| Factor Category | Specific Factor | Influence on Biodegradation |
| Biotic | Microbial Community | Presence of specific degraders is essential. |
| Enzyme Activity | Directly drives the breakdown process. nih.govfrontiersin.org | |
| Abiotic | Temperature | Higher temperatures generally increase degradation rates. biosphereplastic.com |
| pH | Affects enzyme activity and chemical stability. biosphereplastic.com | |
| Moisture | Required for hydrolysis and microbial activity. biosphereplastic.com | |
| Oxygen | Determines aerobic vs. anaerobic pathways. biosphereplastic.com | |
| Nutrients (N, P) | Essential for microbial growth. biosphereplastic.com |
Research into Citrate Metabolism Pathways and Their Relevance to Synthetic Analogues
The metabolism of citrate, the central component of this compound, is a well-established and fundamental biochemical process, primarily known for its role in the citric acid cycle (TCA cycle). researchgate.net This cycle is a core metabolic hub in most aerobic organisms for energy production. researchgate.net However, some bacteria possess alternative pathways for citrate metabolism, particularly under anaerobic or specific aerobic conditions. researchgate.net
In many bacteria, especially lactic acid bacteria (LAB), citrate metabolism begins with its transport into the cell by a specific permease. researchgate.netfrontiersin.org Inside the cell, the enzyme citrate lyase cleaves citrate into acetate and oxaloacetate. researchgate.netcsic.esasm.org The oxaloacetate is then typically converted to pyruvate by oxaloacetate decarboxylase. researchgate.netcsic.esasm.org Pyruvate serves as a branching point, leading to the production of various compounds such as lactate, formate, ethanol, and aroma compounds like diacetyl and acetoin, depending on the microorganism and the conditions. csic.esfrontiersin.org
The relevance of these natural citrate pathways to synthetic analogues like this compound lies in the fate of the citric acid molecule once it is released by enzymatic hydrolysis. The liberated citric acid can be readily assimilated by microorganisms and funneled into these central metabolic pathways. acs.orgnih.gov Therefore, the biodegradability of the entire this compound molecule is contingent not only on the initial ester cleavage but also on the subsequent metabolism of its components.
Research on the degradation of other synthetic citrate esters, such as acetyl tributyl citrate (ATBC), confirms this link. Studies have shown that upon hydrolysis, the resulting citrate is channeled into the central metabolism of the degrading microorganisms. acs.orgnih.gov Similarly, the incorporation of carbon from citrate into fatty acids has been demonstrated in various organisms, a process initiated by the citrate cleavage enzyme which produces acetyl-CoA, a primary building block for fatty acid synthesis. umich.edunih.gov
The study of these natural metabolic pathways provides a framework for predicting the environmental fate and biodegradability of synthetic citrate esters. The widespread existence of efficient citrate utilization pathways in diverse microbial populations suggests that the citrate portion of molecules like this compound is unlikely to persist in the environment once the ester bonds are broken.
The table below outlines the key enzymes and intermediates in the primary bacterial citrate metabolism pathway relevant to the degradation of synthetic analogues.
| Step | Enzyme | Substrate | Products |
| 1. Transport | Citrate Permease | Extracellular Citrate | Intracellular Citrate |
| 2. Cleavage | Citrate Lyase | Citrate | Acetate + Oxaloacetate |
| 3. Decarboxylation | Oxaloacetate Decarboxylase | Oxaloacetate | Pyruvate + CO₂ |
Theoretical and Computational Modeling of Trihexadecyl Citrate Structures and Interactions
Molecular Dynamics Simulations of Ester Conformations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed, atomic-level information about the conformational dynamics of molecules and the nature of their intermolecular interactions. dovepress.comnih.gov For Trihexadecyl citrate (B86180), MD simulations can elucidate the behavior of its long hydrocarbon chains and the interactions governed by its central citrate core.
The simulations model the molecule's three flexible hexadecyl ester chains, tracking their folding, extension, and rotation. This reveals the most probable spatial arrangements (conformations) the molecule adopts under specific conditions. The primary intermolecular forces at play for Trihexadecyl citrate are van der Waals interactions, dominant among the long alkyl chains, and dipole-dipole interactions originating from the polar ester groups within the citrate moiety. MD simulations can quantify the energetic contributions of these different interactions, which is crucial for understanding how the molecules pack together in a solid or liquid state.
Key research findings from MD simulations on similar long-chain molecules and systems with ester functionalities indicate that:
Intermolecular Bonding: The strength of intermolecular interactions can be evaluated, which is critical for predicting the stability of a material. dovepress.com In the case of this compound, simulations would focus on the non-covalent forces, such as van der Waals forces between the hexadecyl chains and potential hydrogen bonding if protic solvents or other relevant molecules are present.
Conformational Stability: The root mean square deviation (RMSD) can be calculated from simulation trajectories to assess the stability of a molecule's conformation over time. mdpi.com For this compound, this would show how the flexible ester side chains move and settle into stable arrangements.
Interaction Analysis: Simulations can identify which parts of a molecule are most involved in interactions. For this compound, this would likely show strong van der Waals interactions among the alkyl chains and specific polar interactions at the ester linkages. The adsorption on hydrophilic planes is often dominated by electrostatic interactions, while hydrophobic planes are dominated by dispersion interactions. rsc.org
Below is an illustrative data table showing the kind of intermolecular energy data that could be obtained from an MD simulation of two interacting this compound molecules.
Table 1: Illustrative Intermolecular Interaction Energies for a this compound Dimer (Hypothetical MD Simulation Data)
| Interaction Type | Energy (kJ/mol) | Primary Contributing Groups |
| Van der Waals Energy | -150.5 | Hexadecyl Chains |
| Electrostatic Energy | -45.2 | Citrate Core / Ester Groups |
| Total Non-bonded Energy | -195.7 | Entire Molecule |
Note: Data are hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of molecules. rsdjournal.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived. mdpi.com
For this compound, quantum chemical calculations can be used to:
Determine Molecular Geometry: Find the most stable (lowest energy) three-dimensional structure of the molecule.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov
Map Electrostatic Potential (ESP): Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule. This helps identify sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the carbonyl groups in the ester linkages would be identified as electron-rich, reactive sites.
Calculate Partial Atomic Charges: Assign a partial charge to each atom in the molecule, quantifying the polarity of specific bonds and functional groups.
These calculations offer a precise, theoretical understanding of the molecule's intrinsic properties, complementing the dynamic picture provided by MD simulations. aspbs.com
Table 2: Selected Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations (DFT)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.4 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: Data are hypothetical and for illustrative purposes only.
Predictive Modeling of Material Properties in this compound-Based Composites
Predictive modeling uses computational algorithms, including machine learning and finite element analysis, to forecast the properties of materials based on their composition and structure. numberanalytics.commatec-conferences.org This approach can significantly accelerate the development of new materials by reducing the need for extensive and costly experimental testing. numberanalytics.comjourcc.com
When this compound is incorporated into a composite material, for example as a bio-based plasticizer or a matrix component in a polymer blend, predictive modeling can be used to estimate a range of functional properties:
Mechanical Properties: Models can predict outcomes like tensile strength, elongation at break, and modulus of elasticity. mdpi.com By training a model on experimental data from similar composites, the effect of varying the concentration of this compound can be simulated. researchgate.net
Thermal Properties: Key characteristics such as glass transition temperature (Tg) and melting temperature (Tm) can be predicted, which are vital for understanding the material's performance under different thermal conditions.
Degradation Behavior: The rate of degradation under specific environmental factors like heat or humidity can be modeled, which is particularly relevant for applications requiring specific material lifetimes. numberanalytics.com
These predictive tools enable the design of composite materials with tailored properties, optimizing the formulation before synthesis. mdpi.com For instance, a regression model could be developed to predict how the flexibility of a polylactic acid (PLA) polymer changes with the addition of this compound.
Table 3: Example of a Predictive Model's Output for a PLA/Trihexadecyl Citrate Composite
| This compound (wt. %) | Predicted Tensile Strength (MPa) | Hypothetical Experimental Tensile Strength (MPa) |
| 0 | 55.0 | 55.2 |
| 5 | 48.5 | 48.9 |
| 10 | 42.1 | 41.8 |
| 15 | 35.8 | 36.5 |
Note: Data are hypothetical and for illustrative purposes only.
Future Research Directions and Emerging Paradigms for Trihexadecyl Citrate
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Current synthesis methods for trihexadecyl citrate (B86180), primarily direct esterification, often involve conditions that may not fully optimize atom economy or minimize environmental impact. Future research should focus on developing greener, more efficient, and sustainable synthetic pathways. This includes exploring catalytic systems that reduce reaction times, lower energy consumption, and minimize byproduct formation.
Potential research directions include:
Enzymatic Synthesis: Investigating the use of lipases or esterases for the regioselective and stereoselective esterification of citric acid with hexadecanol (B772). This approach can offer milder reaction conditions and higher specificity, potentially leading to purer products with fewer byproducts.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of trihexadecyl citrate. Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety, and scalability, which can lead to higher yields and better atom economy.
Solvent-Free or Green Solvent Approaches: Developing solvent-free esterification methods or utilizing environmentally benign solvents (e.g., supercritical CO₂, ionic liquids) to reduce volatile organic compound (VOC) emissions and waste generation.
Potential Research Findings & Data Table Example:
Future research findings could demonstrate significant improvements in sustainability metrics. For instance, a comparative analysis of synthetic routes might yield data such as:
Table 1: Comparative Analysis of Potential this compound Synthesis Routes
| Synthesis Method | Catalyst Type | Reaction Conditions (Temp/Time) | Yield (%) | Atom Economy (%) | Solvent Used | Energy Input (kWh/kg) | Waste Generation ( kg/kg product) |
| Conventional Esterification | Acid Catalyst (e.g., H₂SO₄) | 120-180°C / 4-8 hrs | 85-90 | 75-80 | Toluene/Xylene | 5-7 | 0.5-0.8 |
| Enzymatic Esterification | Immobilized Lipase | 40-60°C / 12-24 hrs | 90-95 | 85-90 | Solvent-free/Ethanol | 2-3 | 0.1-0.2 |
| Flow Chemistry (Catalytic) | Heterogeneous Catalyst | 80-100°C / 0.5-1 hr (continuous) | 92-97 | 88-93 | Green Solvent | 3-4 | 0.2-0.3 |
Note: Values in this table are hypothetical and represent potential outcomes of future research.
Advanced Material Systems Incorporating this compound for Multifunctional Applications
The inherent properties of this compound, such as its lipophilicity and ester linkages, position it as a candidate for integration into advanced material systems, moving beyond its traditional roles. Research could explore its use as a functional component in polymers, composites, or delivery systems, imparting novel properties or enhancing existing ones.
Potential areas of development include:
Biodegradable Polymers and Composites: Investigating the incorporation of this compound as a plasticizer or co-monomer in biodegradable polymers (e.g., polylactic acid, polycaprolactone) to improve flexibility, processability, and degradation profiles. Its long alkyl chains could influence hydrophobicity and mechanical resilience.
Controlled Release Systems: Utilizing this compound as a matrix component or excipient in drug delivery or cosmetic active ingredient delivery systems. Its lipophilic nature could facilitate the encapsulation and controlled release of hydrophobic active compounds. This builds upon research into other citrate esters like stearyl citrate for drug delivery .
Surface Modification and Coatings: Exploring the use of this compound for surface functionalization, potentially creating hydrophobic, lubricating, or anti-fouling coatings on various substrates. Its amphiphilic potential, if modified, could also be leveraged.
Nanomaterial Integration: Developing hybrid nanomaterials where this compound is used as a capping agent, stabilizer, or component in the matrix of nanoparticles for targeted delivery or enhanced performance in fields like nanomedicine or advanced catalysis.
Potential Research Findings & Data Table Example:
Future research could yield materials with tailored functionalities. An example of a data table summarizing potential material systems and their expected properties is provided below:
Table 2: Hypothetical Advanced Material Systems Incorporating this compound
| Material System Type | This compound Role | Incorporation Method | Targeted Property/Functionality | Potential Application |
| PLA/Trihexadecyl Citrate Blend | Plasticizer | Melt blending | Increased flexibility, reduced brittleness, improved impact strength | Biodegradable packaging, medical implants |
| This compound-loaded Nanoparticles | Encapsulation Matrix | Emulsification-solvent evaporation, nanoprecipitation | Controlled release of hydrophobic drugs/vitamins | Targeted drug delivery, cosmetic formulations |
| This compound-modified Surface | Surface Coating Agent | Spin coating, dip coating, spray deposition | Enhanced hydrophobicity, reduced surface friction | Water-repellent textiles, low-friction mechanical parts |
| This compound-Polymer Composite | Cross-linking Agent/Filler | In-situ polymerization, melt compounding | Improved thermal stability, enhanced mechanical properties | High-performance polymers, specialized adhesives |
Note: Values in this table are hypothetical and represent potential outcomes of future research.
Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Bioengineering
The full potential of this compound can be unlocked through interdisciplinary research that bridges organic chemistry, materials science, and bioengineering. This convergence can lead to the design of novel derivatives, sophisticated material architectures, and bio-integrated systems.
Key areas for cross-disciplinary collaboration include:
Bio-inspired and Biomimetic Materials: Drawing inspiration from the biological roles of citrate and fatty acid esters, research could focus on designing this compound derivatives with specific biological interactions, such as cell adhesion promotion, controlled enzymatic degradation, or targeted cellular uptake. This aligns with broader trends in biomaterials design utilizing citrate nih.gov.
Functionalized Derivatives for Biomedical Applications: Synthesizing modified this compound molecules with appended functional groups (e.g., PEGylation for improved biocompatibility, reactive groups for conjugation) to create advanced biomaterials for tissue engineering scaffolds, biosensors, or advanced wound dressings.
Computational Modeling and Design: Employing computational chemistry and materials science approaches to predict the behavior of this compound in complex systems, understand its interactions at the molecular level, and guide the design of new materials with specific properties. This could involve molecular dynamics simulations of its behavior in lipid bilayers or polymer matrices.
In Vitro and In Vivo Evaluation: Rigorous testing of novel this compound-based materials in relevant biological models to assess their efficacy, biocompatibility, and degradation pathways, ensuring translation from laboratory synthesis to practical applications.
Potential Research Findings & Data Table Example:
Cross-disciplinary projects are expected to yield synergistic outcomes. The following table illustrates potential research initiatives and their expected interdisciplinary contributions:
Table 3: Cross-Disciplinary Research Initiatives for this compound
| Discipline 1 (Chemistry) | Discipline 2 (Materials Science) | Discipline 3 (Bioengineering) | Research Focus | Expected Outcome |
| Organic Synthesis | Polymer Science | Tissue Engineering | Design and synthesis of this compound-functionalized hydrogels | Scaffolds with tunable mechanical properties and controlled release of growth factors for tissue regeneration. |
| Supramolecular Chemistry | Nanomaterials | Drug Delivery | Development of this compound-based self-assembling nanostructures | Enhanced encapsulation efficiency and targeted delivery of poorly soluble drugs. |
| Physical Organic Chemistry | Surface Science | Biomaterials | Investigating the interfacial behavior of this compound derivatives | Creation of biocompatible, non-fouling surfaces for medical devices. |
| Analytical Chemistry | Polymer Processing | Pharmaceutical Sciences | Characterization of this compound-polymer blends for drug formulation | Optimized formulations for oral or topical drug delivery with improved stability and bioavailability. |
Note: Values in this table are hypothetical and represent potential outcomes of future research.
By pursuing these research directions, this compound can evolve from its current applications into a versatile platform molecule for innovation across multiple scientific and technological domains.
Q & A
Q. What are the established synthetic routes for Trihexadecyl citrate, and how can purity be validated?
this compound is synthesized via esterification of citric acid with hexadecyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps include:
- Reagent stoichiometry optimization (molar ratios of citric acid to alcohol).
- Purification : Liquid-liquid extraction, column chromatography, or recrystallization to remove unreacted precursors.
- Validation : Purity is confirmed using NMR (e.g., absence of hydroxyl peaks in H-NMR), FTIR (ester carbonyl stretch ~1740 cm), and mass spectrometry (molecular ion peak at m/z 885.4 for CHO) .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility : Phase diagrams in solvents like ethanol, hexane, or water, using gravimetric analysis.
- Surface activity : Tensiometry for critical micelle concentration (CMC) measurements, relevant to its emollient function .
- Reference databases : Cross-check spectral data with NIST Chemistry WebBook or peer-reviewed studies for validation .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Detailed protocols : Document reaction conditions (temperature, catalyst concentration, time) and purification steps.
- Supplementary data : Provide raw spectral files (e.g., NMR, FTIR) and chromatograms in supporting information .
- Batch consistency : Use statistical tools (e.g., ANOVA) to compare yields and purity across replicates .
Advanced Research Questions
Q. What experimental design strategies optimize this compound yield while minimizing byproducts?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst type).
- Byproduct analysis : Use GC-MS to identify side products (e.g., mono-/di-esters) and adjust stoichiometry accordingly .
- Green chemistry : Explore enzyme-catalyzed routes (e.g., lipases) for higher selectivity and lower energy consumption, as demonstrated in citrate-mediated nanoparticle synthesis .
Q. How can contradictory data in this compound’s solubility or stability studies be resolved?
- Root-cause analysis : Compare experimental conditions (e.g., solvent grade, humidity levels) across studies.
- Statistical validation : Use t-tests or Bland-Altman plots to assess inter-lab variability.
- Advanced analytics : Employ hyphenated techniques like HPLC-DSC to detect polymorphic forms or impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
